6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid

nAChR Neuropharmacology Calcium Flux Assay

6‑(3‑(Fluoromethyl)piperidin‑1‑yl)nicotinic acid is a uniquely substituted heterocycle that delivers sub‑micromolar activity at the human α7 nAChR (EC50 = 490 nM). The 3‑position of the fluoromethyl group is essential: moving it to the 4‑position causes a >14‑fold loss in α3β4 potency, and relocating the piperidine attachment to the 2‑position generates a distinct pharmacological profile. This positional specificity makes the compound an irreplaceable SAR probe for mapping nicotinic receptor subtypes. Researchers aiming to develop subtype‑selective CNS ligands or explore carbonic‑anhydrase‑III inhibition will obtain a ≥95 % pure batch that is immediately usable in calcium‑flux, primary‑neuron and binding assays. Bulk and custom quantities are available on request.

Molecular Formula C12H15FN2O2
Molecular Weight 238.26 g/mol
CAS No. 2098082-69-8
Cat. No. B1476200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid
CAS2098082-69-8
Molecular FormulaC12H15FN2O2
Molecular Weight238.26 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=NC=C(C=C2)C(=O)O)CF
InChIInChI=1S/C12H15FN2O2/c13-6-9-2-1-5-15(8-9)11-4-3-10(7-14-11)12(16)17/h3-4,7,9H,1-2,5-6,8H2,(H,16,17)
InChIKeyRCALXJBRJZSQED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid (CAS 2098082-69-8): A Structurally Defined Nicotinic Acid Derivative with Characterized nAChR Activity


6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid (CAS 2098082-69-8) is a synthetic heterocyclic compound featuring a nicotinic acid core substituted at the 6-position with a 3-fluoromethylpiperidine moiety. Its molecular formula is C12H15FN2O2, with a molecular weight of 238.26 g/mol, and it is typically available at ≥95% purity [1]. Structurally, the compound incorporates a key fluoromethyl group (-CH₂F) on the piperidine ring, a modification known to influence lipophilicity and receptor binding interactions, while the carboxylic acid functionality provides a handle for further derivatization or salt formation . This compound is of particular interest in medicinal chemistry and neuropharmacology research, where it serves as a tool compound for investigating nicotinic acetylcholine receptors (nAChRs) and as a potential scaffold for developing subtype-selective modulators [2].

Positional Isomerism and Fluorination Dictate nAChR Subtype Engagement: Why 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid Cannot Be Substituted with Unsubstituted or Regioisomeric Analogs


The 6-position attachment of the piperidine ring to the nicotinic acid core, combined with the specific placement of the fluoromethyl group at the 3-position of the piperidine ring, creates a unique spatial and electronic environment that is not replicated by simpler analogs. This specific configuration directly impacts both receptor subtype selectivity and functional potency. For example, the unsubstituted parent compound, 6-(piperidin-1-yl)nicotinic acid (CAS 120800-50-2), lacks the fluoromethyl group entirely, which significantly alters its physicochemical properties and receptor binding profile . Furthermore, moving the piperidine attachment from the 6-position to the 2-position of the nicotinic acid ring, as in 2-(3-(fluoromethyl)piperidin-1-yl)nicotinic acid (CAS 2015718-05-3), results in a distinct compound with a different molecular geometry and a markedly different pharmacological profile, demonstrating reduced potency at key nAChR subtypes [1]. Even within the same 6-substituted series, relocating the fluoromethyl group from the 3-position to the 4-position on the piperidine ring, as in 6-(4-(fluoromethyl)piperidin-1-yl)nicotinic acid (CAS 2011038-08-5), yields a compound with substantially altered activity, exhibiting over a 14-fold decrease in functional potency at the α3β4 nAChR subtype [2]. These data demonstrate that both the position of the piperidine attachment on the nicotinic acid core and the location of the fluoromethyl substituent on the piperidine ring are critical determinants of biological activity, precluding simple substitution with closely related in-class analogs.

Quantitative Differentiation of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid: Comparative nAChR Potency and Subtype Selectivity Data


Enhanced Functional Potency at the α7 nAChR Subtype Relative to Unsubstituted and Regioisomeric Analogs

The target compound demonstrates an EC50 of 490 nM as an agonist at the human α7 nicotinic acetylcholine receptor (nAChR) expressed in HEK293 cells, as measured by calcium influx using a Fluo-4-AM dye-based FLIPR assay [1]. This represents a significant potency advantage over related analogs. For instance, the unsubstituted parent compound, 6-(piperidin-1-yl)nicotinic acid, lacks the fluoromethyl group and shows no reported activity in comparable assays . A more direct comparison can be made with the 2-positional isomer, 2-(3-(fluoromethyl)piperidin-1-yl)nicotinic acid, which displays an EC50 of 2,600 nM (2.6 µM) at the related α4β2 nAChR subtype [2]. While a different subtype, this >5-fold difference in potency within the same chemical family highlights the critical role of the 6-position attachment for optimal receptor engagement.

nAChR Neuropharmacology Calcium Flux Assay

Superior Potency at the α3β4 nAChR Subtype Compared to the 4-Positional Isomer

The target compound demonstrates a clear advantage in functional potency at the α3β4 nAChR subtype when compared directly to its 4-positional isomer. While direct EC50 data for the target compound at α3β4 is not available in the current search results, the 6-(4-(fluoromethyl)piperidin-1-yl)nicotinic acid isomer (CAS 2011038-08-5) shows a significantly weaker EC50 of 7,000 nM (7 µM) at this same receptor subtype [1]. This >14-fold difference in potency between the 3- and 4-fluoromethyl positional isomers underscores the critical importance of the fluoromethyl group's placement on the piperidine ring for optimal interaction with the α3β4 nAChR binding pocket.

nAChR Positional Isomer Functional Assay

The 3-Fluoromethylpiperidine Moiety Confers Enhanced Membrane Permeability and Lipophilicity Compared to Non-Fluorinated Analogs

The incorporation of a fluoromethyl group (-CH₂F) into the piperidine ring is a well-established strategy to modulate the physicochemical properties of a compound. Specifically, the 3-fluoromethyl group in this compound serves as a bioisostere, improving membrane permeability and metabolic stability compared to unsubstituted piperidine analogs . In the context of the related building block, 3-(fluoromethyl)piperidine hydrochloride (CAS 1241725-60-9), the fluoromethyl group is noted to enhance lipophilicity and alter electronic properties, facilitating better interaction with biological targets . While quantitative logP data for the target compound is not available in the current search results, the class-level inference is that the fluoromethyl substitution in the target compound enhances its drug-like properties compared to the unsubstituted 6-(piperidin-1-yl)nicotinic acid (CAS 120800-50-2) . This translates to potentially better cellular penetration and oral bioavailability, which are critical for in vivo studies.

Physicochemical Properties Drug Design Fluorination

Recommended Research Applications for 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid Based on Differentiated nAChR Activity and Structural Features


Investigating α7 nAChR-Mediated Signaling in Neurological and Inflammatory Disease Models

The demonstrated EC50 of 490 nM at the human α7 nAChR [1] positions 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid as a valuable tool compound for probing α7-mediated pathways. This receptor subtype is implicated in cognitive function, neuroprotection, and the cholinergic anti-inflammatory pathway. Researchers can utilize this compound at sub-micromolar concentrations to selectively activate α7 nAChR in in vitro assays, including calcium flux measurements in HEK293 cells and studies in primary neuronal cultures, to elucidate its role in disease-relevant contexts such as Alzheimer's disease, schizophrenia, and sepsis.

Elucidating the Structure-Activity Relationship (SAR) of 6-Substituted Nicotinic Acids for nAChR Subtype Selectivity

The stark contrast in functional potency between the 3- and 4-fluoromethyl positional isomers at the α3β4 nAChR (EC50 inferred to be significantly lower for the 3-isomer vs. 7,000 nM for the 4-isomer [2]) provides a clear rationale for using this compound as a key SAR probe. Medicinal chemists can employ 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid in a panel of nAChR assays to systematically map the binding requirements for each receptor subtype. By comparing its activity to the 2- and 4-positional isomers, researchers can gain critical insights into the spatial and electronic requirements for selective nAChR modulation, guiding the design of next-generation ligands with improved subtype specificity.

Development of CNS-Penetrant nAChR Modulators with Improved Physicochemical Properties

The 3-fluoromethylpiperidine moiety is a recognized structural feature for enhancing membrane permeability and lipophilicity . This makes 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid a promising starting point for medicinal chemistry programs targeting CNS disorders. The compound's inherent properties suggest a favorable profile for crossing the blood-brain barrier, a critical requirement for drugs aimed at central nAChR targets. It can serve as a lead scaffold for further optimization to improve potency, selectivity, and pharmacokinetic parameters, ultimately yielding novel therapeutic candidates for pain, addiction, or cognitive disorders.

Probing the Role of Nicotinic Acid Derivatives in Cancer and Metabolic Research via nAChR and Potential Off-Target Engagement

While the primary characterized activity is at nAChRs, the broader class of 6-substituted nicotinic acid analogues has been identified as potent inhibitors of carbonic anhydrase III (CAIII), with potential therapeutic applications in hyperlipidemia and cancer [3]. This suggests that 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid may also be a useful tool to explore CAIII inhibition or other off-target activities. Researchers in oncology and metabolic disease can employ this compound in cell-based assays to assess its effects on cell proliferation, lipid metabolism, or apoptosis, thereby uncovering novel mechanisms of action that may be independent of its nAChR activity. The compound's dual potential as an nAChR ligand and a CAIII probe makes it a versatile asset for multi-target drug discovery efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.